molecular formula C12H14BrFN2O B15062282 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine CAS No. 853313-25-4

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine

Cat. No.: B15062282
CAS No.: 853313-25-4
M. Wt: 301.15 g/mol
InChI Key: MMSLYZPEMUCQJV-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine is a chemical compound with the molecular formula C13H15BrFNO It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a bromine and fluorine atom on the benzoyl group, which is attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used in these reactions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its specific structure and the nature of the target.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-fluorobenzoyl)piperidine: This compound lacks the methyl group on the piperazine ring, which can affect its chemical properties and biological activity.

    1-(5-Bromo-2-fluorobenzoyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which can influence its reactivity and interactions with molecular targets.

    1-(5-Bromo-2-fluorobenzoyl)morpholine: This compound contains a morpholine ring, which can alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on the benzoyl group and the presence of a methyl group on the piperazine ring, which can confer distinct chemical and biological properties.

Properties

CAS No.

853313-25-4

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(13)2-3-11(10)14/h2-3,8H,4-7H2,1H3

InChI Key

MMSLYZPEMUCQJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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